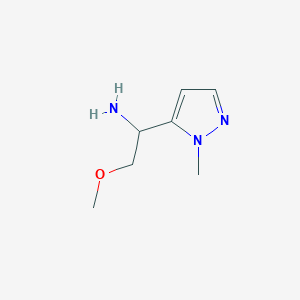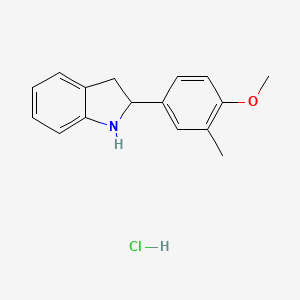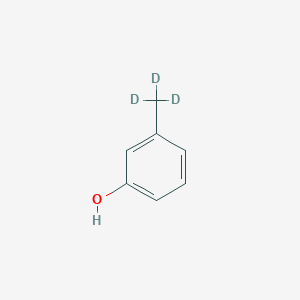![molecular formula C6H3ClIN3 B1418853 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 876343-10-1](/img/structure/B1418853.png)
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H3ClIN3. It has a molecular weight of 279.47 g/mol . This compound is used as an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-D]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound contains a chlorine atom and an iodine atom attached to the pyrimidine ring .
Chemical Reactions Analysis
This compound has been used in the synthesis of a series of pyrrolo[2,3-D]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment . Most of the target compounds displayed moderate to excellent activity against one or more cancer cell lines and low activity against human normal cell LO2 in vitro .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area of the compound is 41.6 Ų .
Scientific Research Applications
Synthesis and Derivatives
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that has been explored in various synthetic processes. It has been used in the synthesis of nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. For instance, Hinshaw et al. (1969) discussed the synthesis of 4,5-disubstituted-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines, highlighting the biochemical significance of these derivatives (Hinshaw, Gerster, Robins, & Townsend, 1969). Additionally, Fischer and Misun (2001) described an efficient synthesis of a pyrrolo[2,3-d]pyrimidine derivative, emphasizing its pharmaceutical relevance (Fischer & Misun, 2001).
Cross-Coupling Reactions
Pyrrolo[2,3-d]pyrimidines have been utilized in palladium-catalyzed cross-coupling reactions. Tumkevičius and Masevičius (2007) investigated the cross-coupling of methyl-5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes, contributing to the synthesis of various 4-alkynylpyrrolopyrimidines (Tumkevičius & Masevičius, 2007).
Anticancer Research
Research on 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine has shown promising results in anticancer applications. Farshchi, Valikhani, and Ghorbani (2022) explored its effects on the K562 chronic myeloid leukemia cell line, demonstrating its potential for inducing apoptosis and providing a new therapeutic perspective for leukemia treatment (Farshchi, Valikhani, & Ghorbani, 2022).
Fluorescent Properties
Pyrrolo[2,3-d]pyrimidines, including derivatives of this compound, have been synthesized for their fluorescent properties. Sabat et al. (2016) discussed the preparation of these compounds, noting their potential applications due to their bright fluorescence and high quantum yields (Sabat et al., 2016).
Mechanism of Action
Target of Action
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is primarily used as a pharmaceutical intermediate in the synthesis of various pharmaceutical compounds . It plays a crucial role in the development of potent kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Mode of Action
The compound demonstrates reactivity through electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to interact with its targets, leading to changes in their function.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific kinase inhibitors it helps synthesize. These inhibitors typically work by blocking the activity of kinases, thereby disrupting the signaling pathways they regulate. This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
The compound is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of Janus kinase (JAK) family enzymes, thereby interfering with the JAK-STAT signaling pathway . This pathway is involved in cell division, death, and tumor formation processes. The compound’s interaction with these enzymes results in the modulation of cellular responses, making it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to inhibit the growth and proliferation of cancer cells, demonstrating significant anticancer properties . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating the JAK-STAT pathway, it affects the transcription of genes involved in cell survival, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of JAK enzymes, leading to the disruption of the JAK-STAT signaling pathway . This inhibition results in decreased phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription. The compound’s ability to modulate gene expression and enzyme activity underlies its therapeutic potential in treating diseases such as cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments. Proper storage conditions are essential to preserve its stability and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and modulates immune responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall pharmacokinetic and pharmacodynamic properties. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus is essential for modulating gene expression, while its presence in the cytoplasm may influence signaling pathways and metabolic processes.
properties
IUPAC Name |
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVKZYVQANEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671982 | |
| Record name | 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876343-10-1 | |
| Record name | 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)



![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)






![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
